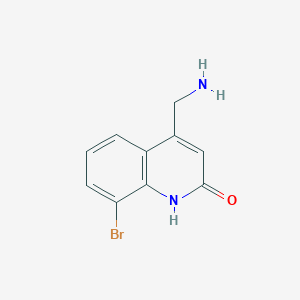
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an aminomethyl group and a bromine atom in the quinoline structure makes this compound particularly interesting for research and industrial applications.
準備方法
The synthesis of 4-(Aminomethyl)-8-bromoquinolin-2(1H)-one can be achieved through several routes. One common method involves the bromination of 4-(Aminomethyl)quinolin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures. Another method involves the use of 4-(Aminomethyl)quinolin-2(1H)-one as a starting material, which is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
化学反応の分析
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-2,4-dione derivatives.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-(Aminomethyl)quinolin-2(1H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form biaryl derivatives.
科学的研究の応用
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-(Aminomethyl)-8-bromoquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. The presence of the bromine atom may enhance the binding affinity and specificity of the compound for its target.
類似化合物との比較
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial properties, this compound lacks the bromine atom and has different biological activities.
8-Bromoquinoline: This compound lacks the aminomethyl group and is used in different chemical reactions and applications.
4-(Aminomethyl)quinolin-2(1H)-one: Similar to the target compound but without the bromine atom, it has different reactivity and applications.
The unique combination of the aminomethyl group and the bromine atom in this compound makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
4-(aminomethyl)-8-bromo-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-4H,5,12H2,(H,13,14) |
InChIキー |
ZDCQWYVGMRUBRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)











![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
